Fluoresceinamine Maleic Acid Monoamide
Fluoresceinamine Maleic Acid Monoamide
Brand Name:
Vulcanchem
CAS No.:
75900-74-2
VCID:
VC20795269
InChI:
InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7-
SMILES:
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Molecular Formula:
C24H15NO8
Molecular Weight:
445.4 g/mol
Fluoresceinamine Maleic Acid Monoamide
CAS No.: 75900-74-2
Cat. No.: VC20795269
Molecular Formula: C24H15NO8
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75900-74-2 |
|---|---|
| Molecular Formula | C24H15NO8 |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | (Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7- |
| Standard InChI Key | QNSPCTIVGNRMCN-FPLPWBNLSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
| SMILES | C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
| Canonical SMILES | C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator